2-Pentylzinc bromide

Descripción general

Descripción

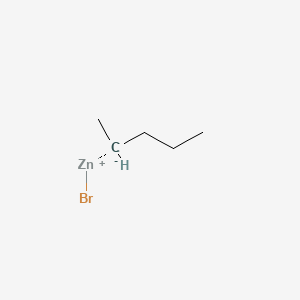

2-Pentylzinc bromide is a chemical compound with the molecular formula C5H11BrZn . It is also known by other names such as 1-Methylbutylzinc bromide and BROMO (PENTAN-2-YL)ZINC . The molecular weight of 2-Pentylzinc bromide is 216.4 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Pentylzinc bromide consists of a pentyl group (five carbon atoms) attached to a zinc atom, which is in turn attached to a bromine atom . The InChI representation of the molecule is InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Pentylzinc bromide include a molecular weight of 216.4 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 213.93355 g/mol . The topological polar surface area is 0 Ų .

Aplicaciones Científicas De Investigación

- Application : Zinc–bromine rechargeable batteries (ZBRBs) are powerful candidates for next-generation energy storage due to their potentially lower material cost, deep discharge capability, non-flammable electrolytes, relatively long lifetime, and good reversibility .

- Method : The device configurations, working mechanisms, and performance evaluation of ZBRBs are discussed in the research. Both non-flow (static) and flow-type cells are highlighted .

- Results : The fundamental electrochemical aspects, including the key challenges and promising solutions, are discussed, with particular attention paid to zinc and bromine half-cells .

- Application : Aqueous free bromine species can react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects .

- Method : Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes and alkoxybenzenes .

- Results : For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .

Zinc–Bromine Rechargeable Batteries

Bromination of Alkylbenzenes and Alkoxybenzenes

Photochemical Benzylic Bromination

- Application : Perovskite photodetectors have attracted much research and attention because of their outstanding photoelectric characteristics .

- Method : The reported studies mainly focus on materials synthesis, device structure design, interface engineering, and physical mechanism analysis to improve the performance of these photodetectors .

- Results : These photodetectors exhibit good light harvesting capability, excellent carrier migration behavior, and a tunable band gap .

- Application : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .

- Method : Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .

- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds .

Perovskite Photodetectors

Continuous Photochemical Benzylic Bromination

- Application : The detailed development of photochemical benzylic brominations using a NaBrO3/HBr bromine generator in continuous flow mode is reported .

- Method : Optimization of the bromine generator enables highly efficient mass utilization by HBr recycling, coupled with fast interphase transfer within a microstructured photochemical reactor (405 nm LEDs) .

- Results : The photochemical transformation achieved exceptionally high throughput, providing complete conversion in residence times as low as 15 seconds . The organic solvent-free preparation of two pharmaceutically relevant building blocks was demonstrated with outstanding mass efficiency, by monobromination (1.17 kg scale in 230 min, PMI = 3.08) or dibromination (15 g scale in 20 min, PMI = 3.64) .

- Application : Aqueous free bromine species can react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects .

- Method : Kinetic experiments conducted in batch reactors were employed to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes and alkoxybenzenes .

- Results : For bromination at the para position of alkylbenzenes, overall reactivity increased from tert-butyl < ethyl ≈ isopropyl. For bromination at the para position of alkoxybenzenes, reactivity increased from tert-butoxy < ethoxy < isopropoxy .

Continuous Photochemical Benzylic Bromination

Bromination Rate and Selectivity of Alkylbenzenes and Alkoxybenzenes

Direcciones Futuras

Zinc-bromine compounds, including 2-Pentylzinc bromide, could potentially play a role in future developments in energy storage, particularly in the context of zinc-bromine flow batteries . These batteries are seen as promising candidates for large-scale stationary energy storage due to their inherent scalability and flexibility, low cost, and environmentally friendly characteristics .

Propiedades

IUPAC Name |

bromozinc(1+);pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11.BrH.Zn/c1-3-5-4-2;;/h3H,4-5H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLFKZPWUOKFIL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[CH-]C.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pentylzinc bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylphenyl)thio]ethanamine](/img/structure/B1599347.png)